4'-Azetidinomethyl-3-fluorobenzophenone
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Overview
Description
4’-Azetidinomethyl-3-fluorobenzophenone is a chemical compound with the molecular formula C17H16FNO. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting neurological and psychiatric conditions.
Preparation Methods
The synthesis of 4’-Azetidinomethyl-3-fluorobenzophenone typically involves the reaction of 3-fluorobenzophenone with azetidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
4’-Azetidinomethyl-3-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the azetidine moiety can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
4’-Azetidinomethyl-3-fluorobenzophenone is extensively used in scientific research, particularly in the development of dopamine reuptake inhibitors. These inhibitors are crucial in the study and treatment of neurological and psychiatric disorders such as depression, schizophrenia, and Parkinson’s disease. The compound’s role as an intermediate in the synthesis of GBR 12909, a potent dopamine reuptake inhibitor, highlights its significance in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-3-fluorobenzophenone primarily involves its conversion to active pharmacological agents. These agents typically target the dopamine transporter (DAT), inhibiting the reuptake of dopamine into presynaptic neurons. This inhibition increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. The molecular pathways involved include the modulation of dopamine signaling, which is crucial for mood regulation and motor control.
Comparison with Similar Compounds
4’-Azetidinomethyl-3-fluorobenzophenone can be compared with other benzophenone derivatives such as:
3-Azetidinomethyl-4’-fluorobenzophenone: Similar in structure but with different substitution patterns, leading to variations in pharmacological activity.
4’-Azetidinomethyl-3-chlorobenzophenone: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
4’-Azetidinomethyl-3-methylbenzophenone: The methyl group introduces steric hindrance, affecting the compound’s interaction with biological targets
These comparisons highlight the unique properties of 4’-Azetidinomethyl-3-fluorobenzophenone, particularly its efficacy and specificity in targeting the dopamine transporter.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-4-1-3-15(11-16)17(20)14-7-5-13(6-8-14)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDICPHLAYZDFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642801 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-52-0 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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